molecular formula C11H15ClN2 B1584632 1-(5-Chloro-2-methylphenyl)piperazine CAS No. 76835-20-6

1-(5-Chloro-2-methylphenyl)piperazine

Cat. No. B1584632
CAS RN: 76835-20-6
M. Wt: 210.7 g/mol
InChI Key: FVDJRHNUZNLRJC-UHFFFAOYSA-N
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Patent
US08288541B2

Procedure details

In analogy to example 1, step 1, from (3S,4S)-4-phenyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester (CAS Reg. No.: [197900-77-9]) and 1-(5-chloro-2-methylphenyl)-piperazine was prepared (3S,4S)-3-[4-(5-chloro-2-methyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester as a white foam, MS: 498.5 ([M+H, 1Cl])+.
Name
(3S,4S)-3-[4-(5-chloro-2-methyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(N1CC[C@H](C2C=CC=CC=2)[C@H](C(O)=O)C1)=O)(C)(C)C.C(OC(N1CC[C@H](C2C=CC=CC=2)[C@H](C([N:44]2[CH2:49][CH2:48][N:47]([C:50]3[CH:55]=[C:54]([Cl:56])[CH:53]=[CH:52][C:51]=3[CH3:57])[CH2:46][CH2:45]2)=O)C1)=O)(C)(C)C>>[Cl:56][C:54]1[CH:53]=[CH:52][C:51]([CH3:57])=[C:50]([N:47]2[CH2:46][CH2:45][NH:44][CH2:49][CH2:48]2)[CH:55]=1

Inputs

Step One
Name
(3S,4S)-3-[4-(5-chloro-2-methyl-phenyl)-piperazine-1-carbonyl]-4-phenyl-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@H]([C@H](CC1)C1=CC=CC=C1)C(=O)N1CCN(CC1)C1=C(C=CC(=C1)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@H]([C@H](CC1)C1=CC=CC=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)N1CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.